methyl N-[3-(methylsulfanyl)propyl]carbamate
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Overview
Description
Methyl N-[3-(methylsulfanyl)propyl]carbamate: is an organic compound with the molecular formula C6H13NO2S It is characterized by the presence of a carbamate group attached to a propyl chain, which is further substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[3-(methylsulfanyl)propyl]carbamate typically involves the reaction of 3-(methylsulfanyl)propylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
3-(methylsulfanyl)propylamine+methyl chloroformate→methyl N-[3-(methylsulfanyl)propyl]carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[3-(methylsulfanyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Methyl N-[3-(methylsulfanyl)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[3-(methylsulfanyl)propyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
- Methyl N-methyl-N-[3-(methylsulfanyl)propyl]carbamate
- Ethyl N-[3-(methylsulfanyl)propyl]carbamate
- Propyl N-[3-(methylsulfanyl)propyl]carbamate
Comparison: Methyl N-[3-(methylsulfanyl)propyl]carbamate is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity profiles, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
1595989-84-6 |
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Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
methyl N-(3-methylsulfanylpropyl)carbamate |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)7-4-3-5-10-2/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
SJTSNHKGYFNZHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCSC |
Purity |
95 |
Origin of Product |
United States |
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